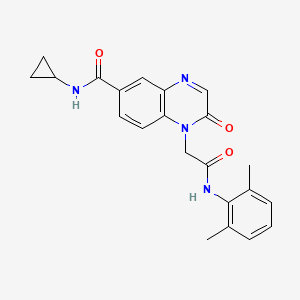

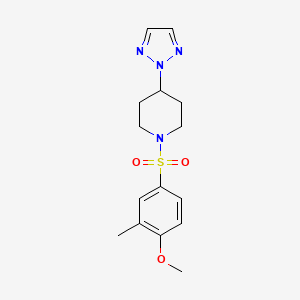

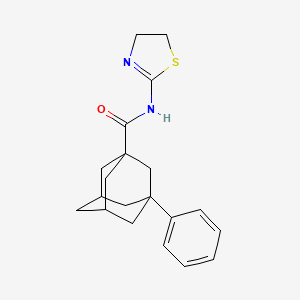

1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione" is a complex organic molecule that appears to be related to a family of naphthalene and thiophene derivatives. These compounds have been studied for various properties, including fluorescence, antibacterial activity, anticonvulsant activity, and as potential logic gates in molecular electronics . The compound likely shares some structural similarities with the molecules described in the provided papers, which could suggest potential applications or properties such as those mentioned.

Synthesis Analysis

The synthesis of related naphthalene-thiophene hybrid molecules often involves multi-step reactions, including condensation, alkylation, and cyclocondensation reactions . For example, the synthesis of a naphthalene-thiophene hybrid molecule was achieved by condensation of 2-thiophenemethylamine and 2-hydroxy-1-naphthaldehyde . Similarly, piperidinium 3,3'-(arylmethylene) bis(2-hydroxynaphthalene-1,4-diones) were synthesized through a one-pot pseudo-four-component reaction involving 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and piperidine . These methods could potentially be adapted for the synthesis of "1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione".

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic techniques and X-ray crystallography . For instance, the crystal structures of isomers of 4-(hydroxyphenylthio)naphthalene-1,2-diones were determined, providing insights into the nature of hydrogen bonds . The structure of a naphthalene-thiophene hybrid molecule was confirmed by FTIR, NMR spectrometry, and single-crystal X-ray analysis . These techniques would be essential in determining the precise molecular structure of "1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione".

Chemical Reactions Analysis

The chemical reactivity of naphthalene and thiophene derivatives can be influenced by the presence of substituents and the overall molecular structure . For example, the addition of a metal salt to 4-((phenylimino)methyl)naphthalen-1-ol shifts the tautomeric equilibrium, affecting the molecule's reactivity . The cross-dehydrogenative thienannulation of naphtho[2,1-b]thiophene-4,5-diones is another example of a chemical reaction involving similar compounds . These reactions could provide insights into the reactivity of "1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione".

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene and thiophene derivatives, such as fluorescence, solubility, and biological activity, have been extensively studied . The fluorescence properties of naphthalene derivatives can be altered by the addition of ions, as seen with the isomers of 4-(hydroxyphenylthio)naphthalene-1,2-diones . Antibacterial evaluations of naphthalene derivatives have shown that some compounds exhibit significant activity against certain bacterial strains . Computational studies, including DFT calculations, have been used to predict properties such as electronic structure and molecular interactions . These studies could be relevant to understanding the properties of "1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione".

Aplicaciones Científicas De Investigación

Chemosensors for Transition Metal Ions

Research has demonstrated the synthesis and characterization of naphthalene and thiophene derivatives with applications as chemosensors for transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, showing potential for use in environmental monitoring and the detection of copper in various contexts (Gosavi-Mirkute et al., 2017).

Antiproliferative Activity

A study on N-(6-methoxynaphthalen-1-yl)propyl derivatives highlighted their antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy. The specific structural modifications on the piperidine ring of these compounds indicate their role in exploring sigma-subtype affinities and selectivities, which could lead to the development of new therapeutic agents (Berardi et al., 2005).

Tautomeric Equilibrium Control

Another research focus has been on controlling the tautomeric equilibrium of naphthalene derivatives by implementing a flexible piperidine ring. Such control upon protonation/deprotonation and metal salt addition provides insights into the development of responsive materials for chemical sensing and switching applications (Deneva et al., 2013).

Antifungal and Antibacterial Agents

Derivatives of naphthalene and thiophene have been synthesized and evaluated for their antifungal and antibacterial activities. Certain compounds showed potent antifungal activity, indicating their potential as leads for developing new antifungal and antibacterial drugs. This research underscores the pharmaceutical applications of naphthalene and thiophene derivatives in combating infectious diseases (Tandon et al., 2010).

Vitamin K3 Based Chemosensors

Another study explored vitamin K3 derivatives as chemosensors for nickel(II) and copper(II) metal ions. These compounds' binding selectivity and color change upon metal ion binding showcase their potential in developing metal ion sensors, contributing to environmental monitoring and the study of metal-related biological processes (Patil et al., 2017).

Propiedades

IUPAC Name |

1-(naphthalen-1-ylmethyl)-4-thiophen-2-ylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2S/c22-19-11-16(18-9-4-10-24-18)12-20(23)21(19)13-15-7-3-6-14-5-1-2-8-17(14)15/h1-10,16H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTDWLTWYDPWCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)N(C1=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

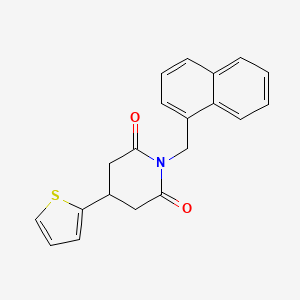

![2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519408.png)

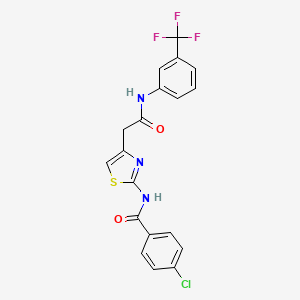

![6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2519409.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2519418.png)

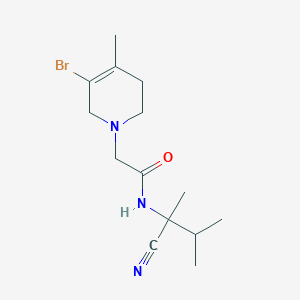

![4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2519420.png)